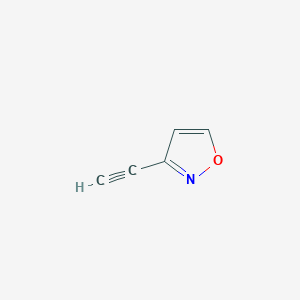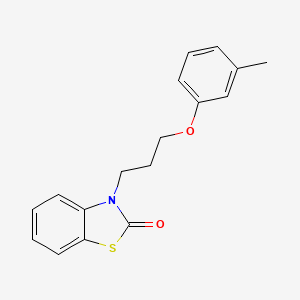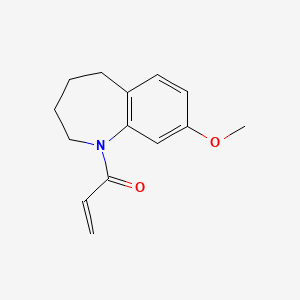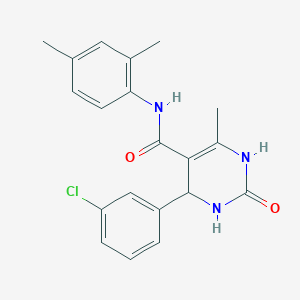![molecular formula C8H15N3O B2434327 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine CAS No. 1518478-83-5](/img/structure/B2434327.png)
3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and an oxypropan-1-amine group .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Molecular Structure Analysis
The molecular structure of “3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine” likely includes a pyrazole ring with two methyl groups attached, and an oxypropan-1-amine group . The pyrazole ring provides one sp2-nitrogen, and the amine group provides one sp3-nitrogen .Chemical Reactions Analysis
Pyrazole-based ligands, such as “3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine”, have been used in various chemical reactions. For example, they have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone .Applications De Recherche Scientifique
Therapeutic Potential
Compounds containing imidazole, a five-membered heterocyclic moiety similar to pyrazole, are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-tubercular Activity
Some synthesized compounds containing a similar structure, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo, have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Synthetic Utility
The compound 1-cyanoacetyl-3,5-dimethylpyrazole, which is structurally similar to the compound , has established itself as an effective cyanoacetylating agent .
Preparation of N-Heterocycles
In connection with the ongoing development of novel protocols for the construction of C–N bonds, N-(5-pyrazolyl)imine derivatives have been used for the preparation of N-heterocycles of biological interest .
Structural and Chemistry of 3(5)-Substituted Pyrazoles
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Metal-Organic Frameworks (MOFs)
The compound 1H-pyrazole-3,5-dicarboxylic acid, which is structurally similar to the compound , has been used in the synthesis of coordination polymers of lanthanide ions . These coordination polymers have potential applications in gas capture and storage, molecules separation, ion-exchange, drug delivery, chemical sensing and catalysis .
Orientations Futures
The future directions of “3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be used as a model for the development of new drugs, given the broad range of chemical and biological properties of pyrazole-based compounds .
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)oxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-8(11(2)10-7)12-5-3-4-9/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQMNAYDHVOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OCCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1518478-83-5 |
Source


|
| Record name | 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)


![(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2434247.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)



![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)